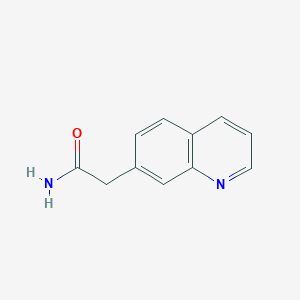

2-(Quinolin-7-YL)acetamide

Description

2-(Quinolin-7-YL)acetamide is an acetamide derivative featuring a quinoline core substituted at the 7-position. The quinoline moiety is a bicyclic aromatic system with a nitrogen atom at the 1-position, conferring unique electronic and steric properties. Key structural data for the acetamide derivative include:

- 13C NMR (CDCl3): δ 168.8 (C=O), 146.2 (C-8a), 130.7 (C-7), and 25.5 (CH3) .

- HRMS (ESI): [M + H+] observed at 263.1182 (calculated: 263.1179), confirming the molecular formula C17H14N2O .

The compound’s planar quinoline structure enables π-π stacking interactions, while the acetamide group facilitates hydrogen bonding, making it a candidate for pharmacological applications.

Properties

CAS No. |

861393-88-6 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-quinolin-7-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-9-2-1-5-13-10(9)6-8/h1-6H,7H2,(H2,12,14) |

InChI Key |

NGVBCFOLNQHXSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)N)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The resulting quinoline derivative can then be reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-7-YL)acetamide undergoes various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions often use alkyl halides or amines.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Quinolin-7-YL)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and cancer.

Industry: Used in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Quinolin-7-YL)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 2-(quinolin-7-YL)acetamide and related acetamide derivatives:

Physicochemical Properties

- Solubility: Benzothiazole acetamides () with trifluoromethyl groups may exhibit improved lipophilicity compared to the polar quinoline-based analog.

- Stability: 2-(Quinolin-7-yl)acetic acid (precursor) shows moderate stability, while pyridazinone derivatives () are stable under physiological conditions due to their rigid heterocyclic cores .

Key Research Findings and Gaps

- Structural Advantages: The quinoline scaffold in 2-(quinolin-7-YL)acetamide allows for easier functionalization at the C-2 and C-8 positions compared to pyridazinone or benzothiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.